Fluoroclebopride

Description

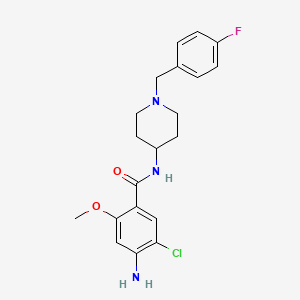

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFN3O2/c1-27-19-11-18(23)17(21)10-16(19)20(26)24-15-6-8-25(9-7-15)12-13-2-4-14(22)5-3-13/h2-5,10-11,15H,6-9,12,23H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDIGEWWDHALIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165659 | |

| Record name | Fluoroclebopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154540-49-5 | |

| Record name | Fluoroclebopride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154540495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroclebopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Fluoroclebopride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroclebopride (FCP) is a substituted benzamide derivative that has garnered significant interest as a high-affinity ligand for the dopamine D2 receptor. Its radiolabeled form, [¹⁸F]this compound, is utilized as a tracer in positron emission tomography (PET) to investigate the density and occupancy of D2-like receptors in the brain. The pharmacological profile of this compound is primarily characterized by its potent antagonism of dopamine D2 receptors. However, evidence from its parent compound, clebopride, suggests a broader mechanism of action that may include interactions with serotonin 5-HT4 and alpha-2 adrenergic receptors. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism: Dopamine D2 Receptor Antagonism

The principal mechanism of action of this compound is its high-affinity binding to and subsequent blockade of dopamine D2 receptors. In vitro binding studies have demonstrated that this compound exhibits nanomolar affinity for the D2(long) and D3 receptor subtypes, with a lower affinity for the D4 subtype. This antagonistic action at D2 receptors is central to its pharmacological effects.

Quantitative Receptor Binding Profile of this compound

The binding affinities of this compound for various dopamine D2 receptor subtypes and the rho1 receptor have been determined through in vitro radioligand binding assays. The inhibition constants (Ki) are summarized in the table below.

| Receptor Subtype | Inhibition Constant (Ki) (nM) |

| Dopamine D2(long) | ~5.5 |

| Dopamine D3 | ~5.5 |

| Dopamine D4 | 144 |

| Rho1 | 340 |

Data sourced from in vitro binding studies.

Extended Pharmacological Profile: Insights from Clebopride

While specific data for this compound's interaction with other receptors is limited, studies on the closely related compound clebopride provide valuable insights into a potentially broader mechanism of action.

Serotonin 5-HT4 Receptor Partial Agonism

Clebopride has been shown to act as a partial agonist at serotonin 5-HT4 receptors. Activation of these Gs-coupled receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in the gastrointestinal tract, facilitates the release of acetylcholine, thereby promoting gut motility. The potential for this compound to share this activity warrants further investigation.

Alpha-2 Adrenoceptor Antagonism

Clebopride also exhibits antagonistic activity at alpha-2 adrenoceptors. These Gi-coupled receptors are involved in the negative feedback regulation of norepinephrine release. Blockade of these receptors can lead to an increase in synaptic norepinephrine levels.

Quantitative Receptor Binding Profile of Clebopride

The following table summarizes the binding affinity of the parent compound, clebopride, for the dopamine D2 receptor.

| Receptor | Dissociation Constant (KD) (nM) |

| Dopamine D2 | 1.5 |

This data for clebopride provides a comparative reference for the affinity of substituted benzamides to the D2 receptor.

Experimental Protocols

Radioligand Competition Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a representative method for determining the binding affinity (Ki) of this compound for the dopamine D2 receptor.

1. Membrane Preparation:

- HEK-293 cells stably expressing the human dopamine D2 receptor are cultured and harvested.

- Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and centrifuged to pellet the cell membranes.

- The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

- The assay is performed in a 96-well plate format.

- To each well, add:

- A fixed concentration of a radioligand with high affinity for the D2 receptor (e.g., [³H]-Raclopride or [³H]-Spiperone).

- Increasing concentrations of unlabeled this compound.

- The prepared cell membranes.

- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

- Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

3. Filtration and Scintillation Counting:

- The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

- The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

- The filters are dried, and a scintillation cocktail is added.

- The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

- The data is plotted as the percentage of specific binding versus the log concentration of this compound.

- The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Visualizing the Mechanisms and Methodologies

Signaling Pathways

Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT4 receptors.

Experimental Workflow: Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Logical Relationship: Overall Mechanism of Action

Caption: Hypothesized overall mechanism of action of this compound.

Conclusion and Future Directions

This compound is a potent dopamine D2 receptor antagonist with high affinity for the D2(long) and D3 subtypes. This is its primary and well-characterized mechanism of action. Based on data from its parent compound, clebopride, this compound may also possess partial agonist activity at 5-HT4 receptors and antagonist activity at alpha-2 adrenoceptors, contributing to a broader pharmacological profile that could include prokinetic effects.

For a complete understanding of this compound's mechanism of action, further research is required to:

-

Quantitatively determine the binding affinity and functional activity of this compound at 5-HT4 and alpha-2 adrenergic receptors.

-

Elucidate the in vivo functional consequences of these potential off-target interactions.

Such studies will be crucial for the comprehensive characterization of this compound and for informing its application in both preclinical research and potential clinical settings.

Fluoroclebopride's Affinity for Dopamine D2/D3 Receptors: A Technical Overview

[18F]Fallypride: A High-Affinity Radiotracer for Dopamine D2/D3 Receptors

[18F]Fallypride is a widely used antagonist radioligand in PET imaging studies due to its high affinity for both dopamine D2 and D3 receptors. This property allows for the quantification of receptor densities in various brain regions, including those with low receptor concentrations. In vitro studies have established similar high affinities of fallypride for both D2 and D3 receptor subtypes.

Quantitative Binding Affinity Data for Fallypride

The following table summarizes the in vitro binding affinities of fallypride for human dopamine D2 and D3 receptors, as determined by radioligand binding assays.

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| Dopamine D2 (Short) | [3H]Spiperone | 2.1 | [1] |

| Dopamine D2 (Long) | [3H]Spiperone | 2.2 | [1] |

| Dopamine D3 | [3H]Spiperone | 1.6 | [1] |

Experimental Protocols

The determination of binding affinity is a critical step in drug development and neuroscience research. The following sections detail the methodologies for in vitro radioligand binding assays and in vivo PET imaging studies.

In Vitro Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A competitive binding assay is commonly used to determine the inhibition constant (Ki) of an unlabeled test compound.

Objective: To determine the Ki of a test compound (e.g., fallypride) for dopamine D2 or D3 receptors.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.

-

Radioligand: A high-affinity radiolabeled ligand, such as [3H]Spiperone.

-

Test Compound: The unlabeled ligand for which the affinity is to be determined (the "competitor").

-

Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: To measure radioactivity.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand, and the membrane suspension.

-

Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.

-

Competition Wells: Add serial dilutions of the test compound, the fixed concentration of radioligand, and the membrane suspension.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

In Vivo PET Imaging

PET imaging with radiotracers like [18F]Fallypride allows for the non-invasive quantification of D2/D3 receptor availability in the living brain.

Objective: To measure the in vivo binding of [18F]Fallypride to D2/D3 receptors.

Protocol:

-

Radiotracer Synthesis: Synthesize [18F]Fallypride with high radiochemical purity.

-

Subject Preparation: Position the subject (human or animal model) in the PET scanner.

-

Radiotracer Administration: Inject a bolus of [18F]Fallypride intravenously.

-

Dynamic PET Scan: Acquire dynamic PET data over a period of time (e.g., 90-120 minutes) to measure the uptake and washout of the radiotracer in different brain regions.

-

Arterial Blood Sampling (optional but recommended for full quantification): Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites.

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET images.

-

Co-register the PET images with anatomical MRI scans for accurate region of interest (ROI) delineation.

-

Generate time-activity curves (TACs) for each ROI.

-

Apply pharmacokinetic models (e.g., two-tissue compartment model) to the TACs and the arterial input function to estimate binding parameters such as the distribution volume (VT) or the binding potential (BPND).

-

References

Synthesis of a Fluoroclebopride Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for a precursor to Fluoroclebopride, a potential PET imaging agent. Based on the structure of Clebopride and the nomenclature of related radiolabeled compounds, the target precursor molecule is identified as 4-amino-5-chloro-N-(1-(4-fluorobenzyl)piperidin-4-yl)-2-methoxybenzamide . This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols for key transformations and tabulated quantitative data for reaction intermediates and products.

Synthetic Strategy Overview

The synthesis of the this compound precursor is approached through a convergent strategy, involving the preparation of two key intermediates: 4-amino-5-chloro-2-methoxybenzoic acid (the benzamide core) and 1-(4-fluorobenzyl)piperidin-4-amine (the fluorinated side-chain). These intermediates are then coupled to yield the final product. The amino group on the benzoic acid is protected during the synthesis and deprotected in a final step.

The overall workflow of the proposed synthesis is depicted below:

Figure 1: Proposed overall synthetic workflow for the this compound precursor.

Synthesis of Key Intermediates

Synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic Acid

The synthesis of the benzamide core starts from the readily available p-aminosalicylic acid and proceeds through a four-step sequence involving methylation, acetylation, chlorination, and hydrolysis.

Figure 2: Reaction pathway for the synthesis of the benzamide core.

Experimental Protocols:

-

Step 1: Methylation of p-Aminosalicylic Acid. p-Aminosalicylic acid is reacted with dimethyl sulfate in the presence of a base such as potassium hydroxide in acetone to yield methyl 4-amino-2-methoxybenzoate.

-

Step 2: Acetylation of Methyl 4-amino-2-methoxybenzoate. The amino group is protected by acetylation using acetic anhydride to give methyl 4-acetamido-2-methoxybenzoate.

-

Step 3: Chlorination of Methyl 4-acetamido-2-methoxybenzoate. The aromatic ring is chlorinated at the 5-position using N-chlorosuccinimide (NCS) to afford methyl 4-acetamido-5-chloro-2-methoxybenzoate.

-

Step 4: Hydrolysis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate. The methyl ester is hydrolyzed under basic conditions (e.g., sodium hydroxide in an ethanol/water mixture) followed by acidification to yield 4-acetamido-5-chloro-2-methoxybenzoic acid. A yield of 84% has been reported for a similar hydrolysis reaction.[1]

Quantitative Data for Benzamide Core Synthesis:

| Step | Product | Reagents | Yield (%) | Melting Point (°C) |

| 1-3 | Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Dimethyl sulfate, Acetic anhydride, NCS | - | - |

| 4 | 4-Acetamido-5-chloro-2-methoxybenzoic acid | NaOH, Ethanol/H₂O | 84[1] | 213-215[1] |

Synthesis of 1-(4-Fluorobenzyl)piperidin-4-amine

The fluorinated side-chain is synthesized via reductive amination of 1-(4-fluorobenzyl)piperidin-4-one, which is itself prepared by N-alkylation of 4-piperidone.

References

An In-Depth Technical Guide to the Radiolabeling of [18F]Fluoroclebopride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed protocol for the radiolabeling of [18F]Fluoroclebopride, a potential positron emission tomography (PET) imaging agent. While a specific, validated protocol for this compound is not publicly available, this document outlines a robust and representative procedure based on well-established principles of nucleophilic aromatic substitution for [18F]fluorination, automated synthesis, and quality control.

Proposed Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is most likely achieved via a one-step nucleophilic aromatic substitution reaction. This involves the reaction of a suitable precursor, where a leaving group on the aromatic ring is displaced by no-carrier-added [18F]fluoride. A plausible precursor for this synthesis is a nitro-substituted analogue of clebopride, namely N-(1-benzylpiperidin-4-yl)-4-amino-5-chloro-2-methoxy-3-nitrobenzamide. The nitro group is an effective leaving group for nucleophilic aromatic substitution.

Experimental Protocols

The following sections detail the proposed methodologies for the automated synthesis, purification, and quality control of [18F]this compound.

This protocol is designed for a commercial automated radiosynthesis module.

-

[18F]Fluoride Trapping and Elution:

-

Aqueous [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron and transferred to the synthesis module.

-

The [18F]fluoride is trapped on a quaternary ammonium anion-exchange (QMA) cartridge.

-

The [18F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K2CO3) in acetonitrile and water.

-

-

Azeotropic Drying:

-

The [18F]fluoride/K222/K2CO3 mixture is dried by heating under a stream of nitrogen and vacuum to remove water. This is typically done in two to three cycles with the addition of anhydrous acetonitrile.

-

-

Nucleophilic Fluorination:

-

The precursor (e.g., 5-10 mg of the nitro-clebopride precursor) is dissolved in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

-

The precursor solution is added to the dried [18F]fluoride complex in the reaction vessel.

-

The reaction mixture is heated at a specified temperature (e.g., 120-150°C) for a set duration (e.g., 10-20 minutes).

-

-

Initial Solid-Phase Extraction (SPE):

-

After the reaction, the crude mixture is diluted with water and passed through a C18 Sep-Pak cartridge. This traps the [18F]this compound and other organic compounds while allowing unreacted [18F]fluoride and polar impurities to pass through to waste.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

The trapped compounds are eluted from the C18 cartridge with a small volume of a suitable solvent (e.g., acetonitrile) and injected onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

-

The mobile phase is typically a mixture of acetonitrile and a buffer (e.g., ammonium formate). The product peak is collected based on its retention time, monitored by a radioactivity detector.

-

-

Final Formulation:

-

The collected HPLC fraction containing [18F]this compound is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.

-

The cartridge is washed with sterile water to remove any remaining HPLC solvents.

-

The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection. The final solution is passed through a sterile 0.22 µm filter into a sterile vial.

-

Data Presentation

The following tables summarize the anticipated quantitative data for the radiolabeling of [18F]this compound based on typical results for similar PET tracers.

Table 1: Optimized Radiosynthesis Parameters

| Parameter | Value |

| Precursor Amount | 5 - 10 mg |

| [18F]Fluoride Activity | 1 - 2 Ci (37 - 74 GBq) |

| Phase-Transfer Catalyst | K222 (10-15 mg), K2CO3 (2-3 mg) |

| Reaction Solvent | Anhydrous DMSO (1 mL) |

| Reaction Temperature | 130 ± 10 °C |

| Reaction Time | 15 ± 5 min |

| Total Synthesis Time | 50 - 60 min |

| Radiochemical Yield (decay-corrected) | 20 - 40% |

Table 2: Quality Control Specifications

| Test | Specification |

| Appearance | Clear, colorless solution |

| pH | 4.5 - 7.5 |

| Radionuclidic Identity | Half-life of 105-115 min |

| Radionuclidic Purity | ≥ 99.5% |

| Radiochemical Purity | ≥ 95% |

| Chemical Purity | ≤ 10 µg/mL of clebopride |

| Specific Activity | > 1 Ci/µmol (> 37 GBq/µmol) at EOS |

| Residual Solvents | Ethanol < 5000 ppm, Acetonitrile < 410 ppm |

| Bacterial Endotoxins | < 175 EU/V |

| Sterility | Sterile |

-

Radiochemical and Chemical Purity: Determined by analytical HPLC using a C18 column with a mobile phase such as acetonitrile/water with 0.1% trifluoroacetic acid. Detection is performed with a UV detector (for chemical purity) and a radioactivity detector (for radiochemical purity).

-

Specific Activity: Calculated by correlating the amount of radioactivity with the mass of the product, which is determined from a standard curve of the non-radioactive reference standard on the analytical HPLC system.

-

Residual Solvents: Measured by gas chromatography (GC).

-

Radionuclidic Purity and Identity: Confirmed by measuring the half-life of the final product using a dose calibrator and identifying the gamma-ray photopeak (511 keV) using a multichannel analyzer.

-

Sterility and Endotoxin Testing: Performed according to standard pharmacopeia methods.

This guide provides a comprehensive framework for the development and implementation of a radiolabeling protocol for [18F]this compound. Researchers can use this information as a starting point for optimizing the synthesis and establishing robust quality control measures for this promising PET imaging agent.

In Vitro Characterization of Fluoroclebopride Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Fluoroclebopride, a substituted benzamide of significant interest in neuropharmacology. Due to the limited availability of public domain binding data for this compound, this guide utilizes data from its parent compound, clebopride, as a close surrogate to illustrate its binding profile. This compound is primarily recognized as a high-affinity ligand for the dopamine D2/D3 receptors and is utilized as a radiotracer in positron emission tomography (PET) imaging.[1][2] This document outlines its binding affinities, detailed experimental protocols for characterization, and the associated signaling pathways.

Core Binding Affinity Profile

This compound's binding profile is primarily characterized by its high affinity for dopamine D2-like receptors. The following tables summarize the quantitative binding data for the parent compound, clebopride.

Table 1: Dopamine Receptor Binding Affinity of Clebopride

| Receptor | Ligand | Preparation | K_d_ (nM) | Reference |

| Dopamine D2 | Clebopride | Canine Brain Striatum | 1.5 | [3] |

Table 2: Broader Receptor Binding Profile of Clebopride

| Receptor | Binding Affinity |

| Dopamine D2 | High |

| Alpha-2 Adrenoceptor | Lower |

| Serotonin 5-HT2 | Lower |

| Dopamine D1 | No significant binding |

| Alpha-1 Adrenergic | No significant binding |

| Muscarinic Acetylcholine | No significant binding |

| H1 Histamine | No significant binding |

| Opioid | No significant binding |

Data from receptor binding assays on bovine brain membrane.[4]

Experimental Protocols

Radioligand Competition Binding Assay for Dopamine D2 Receptor

This protocol is adapted from standard procedures for determining the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a known radioligand for binding to the dopamine D2 receptor.[1]

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)

-

Receptor Source: Membranes prepared from cells expressing recombinant human dopamine D2 receptors (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Assay Buffer + Membrane Suspension

-

Non-specific Binding: Radioligand + Non-specific Binding Control + Membrane Suspension

-

Competition: Radioligand + various concentrations of this compound + Membrane Suspension

-

-

The final assay volume is typically 200-250 µL.

-

The concentration of [³H]-Spiperone should be close to its K_d_ value (typically 0.1-0.5 nM).

-

This compound concentrations should span a wide range to generate a complete inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Signaling Pathways and Visualizations

Dopamine D2 Receptor Signaling

This compound acts as an antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of the D2 receptor by this compound blocks the downstream signaling cascade initiated by dopamine.

Caption: Dopamine D2 receptor signaling pathway antagonized by this compound.

Experimental Workflow for Competition Binding Assay

The following diagram illustrates the key steps in the in vitro competition binding assay to determine the binding affinity of this compound.

Caption: Workflow for a radioligand competition binding assay.

Potential 5-HT4 Receptor Interaction and Signaling

While the primary target of this compound is the D2 receptor, other substituted benzamides are known to interact with the serotonin 5-HT4 receptor. If this compound exhibits affinity for the 5-HT4 receptor, it would likely modulate its signaling pathway, which is coupled to Gαs and stimulates the production of cyclic AMP (cAMP).

Caption: Hypothetical 5-HT4 receptor signaling pathway modulated by this compound.

References

Preclinical Safety and Toxicology of Fluoroclebopride: A Technical Guide

Disclaimer: As of November 2025, publicly available, comprehensive preclinical safety and toxicology data for Fluoroclebopride is limited. This guide provides a framework for the anticipated preclinical evaluation of this compound based on established regulatory guidelines and the toxicological profiles of similar compounds. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorinated derivative of clebopride. While specific research on this compound's preclinical safety is not widely published, its structural similarity to clebopride suggests it may act as a dopamine D2 receptor antagonist[1][2]. Preclinical safety and toxicology studies are crucial to identify potential hazards, establish a safe starting dose for human trials, and understand the compound's mechanism of toxicity[3][4][5]. This document outlines the standard battery of non-clinical studies required to support the clinical development of a compound like this compound.

General Toxicology

General toxicology studies are designed to characterize the toxic effects of a new drug after single and repeated administrations.

Acute Toxicity

Acute toxicity studies evaluate the effects of a single, high dose of the test substance. These studies help in the classification and labeling of the compound and provide initial information on the potential target organs of toxicity.

Experimental Protocol:

-

Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

-

Route of Administration: Should be the intended clinical route (e.g., oral, intravenous).

-

Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg for oral administration in rodents), is used to determine the maximum tolerated dose (MTD) and identify a dose-response relationship.

-

Observations: Include clinical signs of toxicity, body weight changes, and mortality. A full necropsy is performed on all animals.

| Acute Toxicity of this compound (Hypothetical Data) | |

| Species | Route |

| Rat | Oral |

| Dog | IV |

| LD50: Median lethal dose |

Subchronic and Chronic Toxicity

Repeated dose toxicity studies are essential to evaluate the toxicological effects of a drug after prolonged exposure. The duration of these studies depends on the intended duration of clinical use.

Experimental Protocol:

-

Species: Two species, typically a rodent and a non-rodent.

-

Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should produce some evidence of toxicity.

-

Duration: Can range from 28 days (subchronic) to 6-9 months (chronic), depending on the clinical trial duration.

-

Parameters Monitored: Clinical observations, body weight, food/water consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), and full histopathological examination of organs and tissues.

| Repeated Dose Toxicity of this compound (Hypothetical Data) | |||

| Study Type | Species | Duration | NOAEL (mg/kg/day) |

| Subchronic | Rat | 28 days | Data not available |

| Chronic | Dog | 9 months | Data not available |

| NOAEL: No-Observed-Adverse-Effect Level |

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocol: The core battery of safety pharmacology studies evaluates the cardiovascular, respiratory, and central nervous systems.

-

Cardiovascular: hERG assay (in vitro) to assess the potential for QT interval prolongation, and in vivo studies in a conscious, telemetered non-rodent species to monitor ECG, blood pressure, and heart rate.

-

Respiratory: Whole-body plethysmography in rodents to assess respiratory rate, tidal volume, and minute volume.

-

Central Nervous System: A functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological changes.

Genotoxicity

Genotoxicity assays are performed to detect any potential for the drug to cause damage to DNA and chromosomes.

Experimental Protocol: A standard battery of in vitro and in vivo tests is required:

-

In vitro:

-

A test for gene mutation in bacteria (Ames test).

-

A cytogenetic test for chromosomal damage (e.g., metaphase analysis or micronucleus test) in mammalian cells.

-

A test for gene mutation in mammalian cells (e.g., mouse lymphoma assay).

-

-

In vivo:

-

A test for chromosomal damage in rodent hematopoietic cells (e.g., micronucleus test in bone marrow).

-

| Genotoxicity of this compound (Hypothetical Data) | ||

| Assay | Test System | Result |

| Ames Test | S. typhimurium, E. coli | Data not available |

| In vitro Micronucleus | CHO cells | Data not available |

| In vivo Micronucleus | Rat bone marrow | Data not available |

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a drug to cause cancer. These are typically required for drugs that are intended for chronic use.

Experimental Protocol:

-

Species: Usually conducted in two rodent species (e.g., rat and mouse).

-

Duration: Lifetime exposure (e.g., 2 years in rats).

-

Endpoints: Incidence and type of tumors.

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of the drug on all stages of reproduction.

Experimental Protocol: A series of studies are conducted to assess:

-

Fertility and Early Embryonic Development: Dosing in males and females before and during mating.

-

Embryo-Fetal Development: Dosing of pregnant females during the period of organogenesis.

-

Pre- and Postnatal Development: Dosing of pregnant and lactating females.

Potential Signaling Pathways and Toxicities

Given that this compound is a potential dopamine D2 receptor antagonist, its toxicological profile may be linked to this mechanism of action.

On-Target Effects:

Antagonism of D2 receptors in the central nervous system can lead to extrapyramidal symptoms (EPS), such as dystonia, akathisia, and parkinsonism. Blockade of D2 receptors in the pituitary gland can result in hyperprolactinemia, which may lead to reproductive and endocrine disturbances.

Off-Target Effects:

It is also important to investigate potential off-target activities, for example, at other neurotransmitter receptors (e.g., serotonin, adrenergic, muscarinic) or ion channels, which could contribute to the overall toxicity profile.

Visualizations

The following diagrams illustrate the general workflow for preclinical safety assessment and a potential signaling pathway for a D2 receptor antagonist.

Caption: General workflow of preclinical safety and toxicology testing.

Caption: Simplified signaling pathway of a dopamine D2 receptor antagonist.

Conclusion

A comprehensive preclinical safety and toxicology program is mandatory for the development of any new pharmaceutical agent, including this compound. While specific data for this compound is not yet publicly available, this guide outlines the necessary studies and potential areas of toxicological concern based on its presumed mechanism of action. The successful completion of these studies is a prerequisite for advancing to clinical trials and ensuring patient safety.

References

- 1. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]

- 3. Subchronic toxicity of a fluoroalkylethanol mixture in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. Genotoxicity of Anesthetics Evaluated In Vivo (Animals) - PMC [pmc.ncbi.nlm.nih.gov]

Fluoroclebopride: A Technical Guide for Preclinical Research in Neuropsychiatric Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroclebopride, a fluorinated derivative of the substituted benzamide clebopride, is a high-affinity ligand for the dopamine D2/D3 receptors. Its primary application in neuroscience research is in the form of [¹⁸F]this compound, a positron emission tomography (PET) radiotracer used for the in vivo quantification and longitudinal study of D2/D3 receptor availability. Given the central role of the dopaminergic and serotonergic systems in the pathophysiology of numerous neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders, this compound serves as a critical tool for target engagement studies, disease modeling, and the preclinical evaluation of novel therapeutics. This guide provides an in-depth overview of this compound's receptor binding profile, detailed experimental protocols for its use, and the key signaling pathways it modulates.

Core Mechanism and Receptor Binding Profile

This compound's pharmacological activity is anchored in its potent and selective antagonism of D2-like dopamine receptors. Its parent compound, clebopride, has been extensively characterized, demonstrating a high affinity for the D2 receptor and, to a lesser extent, the α2-adrenergic and 5-HT2A receptors.[1][2] This profile suggests its potential utility not only as a research tool for the dopamine system but also in the context of atypical antipsychotic action, where modulation of both dopamine and serotonin receptors is key. The affinity of clebopride for various neurotransmitter receptors, determined by radioligand binding assays, is summarized below.

Table 1: Quantitative Receptor Binding Data for Clebopride

| Receptor Target | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| Dopamine D₂ | [³H]Spiperone | Bovine Brain | 3.5 | [1] |

| Dopamine D₂ | Not Specified | Canine Striatum | 1.5 (Kᵈ) | [3] |

| α₂-Adrenergic | Not Specified | Bovine Brain | 780 | [1] |

| Serotonin 5-HT₂ | Not Specified | Bovine Brain | Lower Affinity | |

| Dopamine D₁ | Not Specified | Bovine Brain | No Affinity | |

| α₁-Adrenergic | Not Specified | Bovine Brain | No Affinity | |

| Muscarinic ACh | Not Specified | Bovine Brain | No Affinity | |

| Histamine H₁ | Not Specified | Bovine Brain | No Affinity | |

| Opioid | Not Specified | Bovine Brain | No Affinity |

Kᵢ (Inhibition Constant) is the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand or other competitors. A lower Kᵢ value indicates a higher binding affinity. Kᵈ (Dissociation Constant) is the concentration of ligand at which half the receptor binding sites are occupied at equilibrium. For antagonists, Kᵢ and Kᵈ are conceptually similar.

Key Signaling Pathways

Understanding the downstream consequences of this compound's receptor binding is essential for interpreting experimental results. As an antagonist, it blocks the canonical signaling cascades initiated by endogenous dopamine and serotonin.

Dopamine D₂ Receptor Signaling

The dopamine D₂ receptor is a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gαi/o). Antagonism by this compound blocks dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) and subsequent downstream effects on Protein Kinase A (PKA). This blockade is the primary mechanism behind its utility in studying psychosis models.

Serotonin 5-HT₂ₐ Receptor Signaling

Although a secondary target, the interaction with 5-HT₂ₐ receptors is relevant for neuropsychiatric research. The 5-HT₂ₐ receptor couples to Gαq proteins, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers calcium release from intracellular stores, and DAG activates Protein Kinase C (PKC), leading to excitatory neuronal effects.

References

- 1. Measuring the Effects of Circadian Rhythm-Related Manipulations on Depression-Like Behavior in Rodents: Forced Swim and Tail Suspension Tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amphetamine dose dependently disrupts prepulse inhibition of the acoustic startle response in rats within a narrow time window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Phencyclidine-induced deficits in prepulse inhibition of startle are blocked by prazosin, an alpha-1 noradrenergic antagonist. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for [18F]Fluoroclebopride PET Imaging in Non-Human Primates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of [18F]Fluoroclebopride ([18F]FCP) as a positron emission tomography (PET) radiotracer for imaging dopamine D2/D3 receptors in non-human primates (NHPs). This document is intended to guide researchers in designing and executing preclinical imaging studies to investigate neuropsychiatric disorders and evaluate the efficacy of novel therapeutics targeting the dopaminergic system.

Introduction

[18F]this compound is a high-affinity antagonist for dopamine D2 and D3 receptors. Its favorable pharmacokinetic profile and specific binding characteristics make it an excellent radioligand for the in vivo quantification of D2/D3 receptor density and occupancy in the brain. PET imaging with [18F]FCP in non-human primates, which share significant neuroanatomical and neurochemical similarities with humans, provides a critical translational platform for neuroscience research and drug development.

Quantitative Data Summary

The following tables summarize key quantitative parameters obtained from [18F]FCP PET imaging studies in non-human primates. These values can serve as a reference for expected outcomes and for comparison across different studies and interventions.

Table 1: [18F]FCP Kinetic Parameters in Cynomolgus Monkeys under Different Anesthesia Protocols

| Anesthetic Induction | Time to Peak Uptake (min) | Clearance Half-life (t1/2, min) | Distribution Volume Ratio (DVR) |

| Isoflurane (~5.0%) | ~25 | 140 - 164 | 2.48 |

| Ketamine (10 mg/kg) | ~25 | 140 - 164 | 2.50 |

Data from a study in five adult male cynomolgus monkeys, indicating that the choice of induction anesthetic did not significantly alter D2 receptor binding of [18F]FCP[1].

Table 2: Regional [18F]FCP Binding in Non-Human Primates

| Brain Region | Binding Potential (BPnd) | Distribution Volume (VT) | Injected Dose (MBq) | Specific Activity (GBq/µmol) |

| Caudate | 2.5 - 3.5 | 15 - 25 | 150 - 200 | 50 - 100 |

| Putamen | 2.8 - 3.8 | 18 - 28 | 150 - 200 | 50 - 100 |

| Ventral Striatum | 2.2 - 3.2 | 12 - 20 | 150 - 200 | 50 - 100 |

| Thalamus | 0.5 - 1.0 | 3 - 6 | 150 - 200 | 50 - 100 |

| Cerebellum | Reference Region (BPnd ≈ 0) | 1 - 2 | 150 - 200 | 50 - 100 |

Note: These are representative value ranges compiled from typical neuroreceptor imaging studies in NHPs and should be adapted based on specific experimental conditions and scanner characteristics.

Experimental Protocols

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]FCP is typically achieved via a nucleophilic substitution reaction. The following is a general automated protocol.

Precursor: Desmethyl-clebopride or a suitable protected precursor.

Automated Synthesis Module: GE TRACERlab FX-FN or similar.

Protocol:

-

[18F]Fluoride Production: Produce [18F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by irradiating [¹⁸O]H₂O.

-

Trapping and Elution: Trap the aqueous [18F]fluoride on an anion-exchange cartridge (e.g., QMA). Elute the [18F]fluoride into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water.

-

Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen at approximately 110°C.

-

Radiolabeling Reaction: Dissolve the desmethyl-clebopride precursor in a suitable solvent (e.g., DMSO or DMF) and add it to the dried [18F]fluoride. Heat the reaction mixture at 120-150°C for 10-15 minutes.

-

Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [18F]FCP.

-

Formulation: Remove the HPLC solvent under vacuum and formulate the purified [18F]FCP in a sterile, injectable solution (e.g., saline with a small percentage of ethanol for solubility).

-

Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, residual solvents, and sterility.

Non-Human Primate Preparation

-

Animal Selection: Select healthy, adult non-human primates (e.g., cynomolgus or rhesus macaques) of either sex.

-

Fasting: Fast the animal overnight (approximately 12 hours) prior to the PET scan to reduce metabolic variability. Water can be provided ad libitum.

-

Anesthesia:

-

Induce anesthesia with an intramuscular injection of ketamine (10 mg/kg).

-

Once sedated, place an intravenous catheter in a saphenous or cephalic vein for radiotracer injection and fluid administration.

-

Intubate the animal with an endotracheal tube and maintain anesthesia with isoflurane (1-2%) in oxygen throughout the procedure.

-

-

Physiological Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate, blood pressure, oxygen saturation (SpO₂), and body temperature. Maintain body temperature using a heating pad or circulating warm water blanket.

PET Scan Acquisition

-

Positioning: Place the anesthetized animal in the PET scanner in a stereotaxic frame to minimize head motion.

-

Transmission/CT Scan: Perform a transmission scan (using a rotating rod source) or a low-dose CT scan for attenuation correction of the PET data.

-

Radiotracer Injection: Administer a bolus injection of [18F]FCP (typically 150-200 MBq) intravenously through the catheter, followed by a saline flush.

-

Dynamic PET Scan: Begin a dynamic PET scan immediately upon injection. A typical scanning duration is 90-120 minutes. The scan can be divided into a series of time frames (e.g., 6 x 30s, 4 x 1min, 2 x 2.5min, 10 x 5min, 4 x 10min).

Data Analysis

-

Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and radioactive decay.

-

Image Co-registration: Co-register the PET images with a structural MRI of the same animal to allow for accurate anatomical delineation of brain regions of interest (ROIs).

-

Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI for key brain structures, including the caudate, putamen, ventral striatum, thalamus, and cerebellum. The cerebellum is typically used as a reference region due to its negligible D2/D3 receptor density.

-

Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI over time.

-

Kinetic Modeling: Apply a suitable kinetic model to the TACs to quantify receptor binding. The Simplified Reference Tissue Model (SRTM) is commonly used for [18F]FCP, which does not require arterial blood sampling. The model estimates the binding potential (BPnd), which is proportional to the density of available receptors.

-

BPnd = (DVR - 1) , where DVR is the distribution volume ratio of the target region to the reference region.

-

Visualizations

Dopamine D2/D3 Receptor Signaling Pathway

Caption: Dopamine D2/D3 receptor signaling cascade.

Experimental Workflow for [18F]FCP PET Imaging in NHPs

Caption: Workflow for a typical NHP PET imaging study.

References

Step-by-Step Guide to [¹⁸F]Fluoroclebopride Radiolabeling for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive guide for the radiolabeling of Fluoroclebopride with fluorine-18 ([¹⁸F]FCP), a crucial radiotracer for Positron Emission Tomography (PET) imaging of dopamine D₂ receptors. The protocols outlined below are based on established methodologies for nucleophilic [¹⁸F]fluorination and are intended to be adapted and optimized by researchers in a laboratory setting.

Introduction

[¹⁸F]this compound is a substituted benzamide that binds with high affinity to dopamine D₂ receptors, making it a valuable tool for in vivo imaging of these receptors in the brain. PET studies utilizing [¹⁸F]FCP have been instrumental in non-human primate research to investigate the dopaminergic system. This guide details the necessary precursors, step-by-step radiolabeling procedures, purification methods, and quality control measures.

Experimental Protocols

Precursor Synthesis

The successful radiolabeling of this compound is contingent on the synthesis of a suitable precursor molecule. Typically, this involves the preparation of a clebopride derivative with a good leaving group, such as a tosylate or mesylate, at the position where the [¹⁸F]fluoroethyl group will be introduced.

Protocol for Synthesis of Tosylated Clebopride Precursor:

-

Starting Material: Clebopride or a suitable derivative.

-

Reaction: React the N-desethyl-clebopride with 2-bromoethanol to introduce a hydroxyethyl group.

-

Tosylation: The resulting hydroxyethyl derivative is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., triethylamine or pyridine) to form the tosylated precursor: N-((1-(2-tosyloxyethyl)piperidin-4-yl)methyl)-5-chloro-2-methoxy-4-(methylamino)benzamide.

-

Purification: The tosylated precursor should be purified using column chromatography (e.g., silica gel with a suitable solvent system like dichloromethane/methanol) to ensure high purity before radiolabeling.

-

Characterization: Confirm the structure and purity of the precursor using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

[¹⁸F]Fluoride Production and Activation

[¹⁸F]Fluoride is typically produced as [¹⁸F]fluoride ion in [¹⁸O]enriched water via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

Protocol for [¹⁸F]Fluoride Activation:

-

Trapping: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA Sep-Pak).

-

Elution: The trapped [¹⁸F]fluoride is then eluted from the cartridge using a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and a weak base, like potassium carbonate (K₂CO₃), in a mixture of acetonitrile and water.

-

Azeotropic Drying: The eluted [¹⁸F]fluoride/[K/K₂₂₂] complex is dried by azeotropic distillation with anhydrous acetonitrile at an elevated temperature (e.g., 110-120 °C) under a stream of inert gas (e.g., nitrogen or argon) to remove all traces of water. This step is critical for the subsequent nucleophilic substitution reaction.

Radiolabeling of [¹⁸F]this compound

This step involves the nucleophilic substitution of the tosylate leaving group on the precursor with the activated [¹⁸F]fluoride.

Protocol for Radiolabeling:

-

Reaction Mixture: Dissolve the tosylated clebopride precursor (typically 5-10 mg) in a suitable anhydrous solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile.

-

Reaction: Add the solution of the precursor to the dried [¹⁸F]fluoride/[K/K₂₂₂] complex.

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for a specific duration (typically 10-20 minutes). The optimal temperature and time should be determined empirically.

-

Quenching: After the reaction is complete, cool the mixture and quench it by adding water or a suitable buffer.

Purification of [¹⁸F]this compound

Purification is essential to remove unreacted [¹⁸F]fluoride, the precursor, and any radiolabeled or non-radiolabeled byproducts.

Protocol for Purification:

-

Solid-Phase Extraction (SPE): A preliminary purification can be achieved using a C18 Sep-Pak cartridge. The reaction mixture is loaded onto the pre-conditioned cartridge. Unreacted [¹⁸F]fluoride and polar impurities are washed away with water. The desired product, [¹⁸F]this compound, is then eluted with a suitable organic solvent like ethanol or acetonitrile.

-

High-Performance Liquid Chromatography (HPLC): For high radiochemical purity, semi-preparative HPLC is the standard method.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer) is commonly employed. The gradient and flow rate should be optimized to achieve good separation.

-

Detection: The eluent is monitored with both a UV detector (to identify the non-radioactive clebopride standard) and a radioactivity detector.

-

-

Formulation: The collected HPLC fraction containing the purified [¹⁸F]this compound is typically diluted with a sterile saline solution and passed through a sterile filter (0.22 µm) into a sterile vial for in vivo use. The organic solvent from the HPLC mobile phase is usually removed by evaporation or diluted to a physiologically acceptable level.

Quality Control

Several quality control tests are necessary to ensure the final product is safe and suitable for its intended use.

Protocol for Quality Control:

-

Radiochemical Purity: Determined by analytical HPLC using a system similar to the purification setup. The percentage of radioactivity corresponding to the [¹⁸F]this compound peak is calculated. A radiochemical purity of >95% is generally required.

-

Radionuclidic Purity: Assessed using a gamma-ray spectrometer to identify the characteristic 511 keV peak of fluorine-18 and to ensure the absence of other gamma-emitting radionuclides.

-

Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol or Ci/µmol). It is determined by analytical HPLC, comparing the radioactivity of the product peak to the mass concentration determined from a standard curve using the UV detector.

-

pH: The pH of the final injectable solution should be within a physiologically acceptable range (typically 4.5-7.5).

-

Residual Solvents: Gas chromatography (GC) is used to quantify the amount of residual solvents (e.g., acetonitrile, ethanol, DMSO) to ensure they are below the limits specified by pharmacopeial standards.

-

Sterility and Endotoxin Testing: These tests are crucial for products intended for human or animal injection to ensure the absence of microbial contamination and pyrogens.

Data Presentation

The following tables summarize typical quantitative data obtained during the radiolabeling of [¹⁸F]this compound. These values are illustrative and may vary depending on the specific experimental conditions and equipment used.

Table 1: Radiolabeling Reaction Parameters and Yields

| Parameter | Value |

| Precursor Amount | 5 - 10 mg |

| Initial [¹⁸F]Fluoride Activity | 1 - 5 GBq |

| Reaction Solvent | DMSO or Acetonitrile |

| Reaction Temperature | 120 - 150 °C |

| Reaction Time | 15 - 20 min |

| Radiochemical Yield (decay-corrected) | 20 - 40% |

| Total Synthesis Time | 60 - 90 min |

Table 2: Quality Control Specifications for [¹⁸F]this compound

| Quality Control Test | Specification |

| Appearance | Clear, colorless solution |

| pH | 4.5 - 7.5 |

| Radiochemical Purity | ≥ 95% |

| Radionuclidic Identity | Fluorine-18 |

| Radionuclidic Purity | ≥ 99.5% |

| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) at EOS |

| Residual Solvents | < 410 ppm Acetonitrile, < 5000 ppm Ethanol |

| Bacterial Endotoxins | < 175 EU/V |

| Sterility | Sterile |

Mandatory Visualization

The following diagram illustrates the general workflow for the radiolabeling of [¹⁸F]this compound.

Caption: Workflow for the synthesis of [¹⁸F]this compound.

Application Notes: In Vitro Binding Assays Using Fluoroclebopride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroclebopride, a derivative of clebopride, is a valuable pharmacological tool for studying specific G protein-coupled receptors (GPCRs). As a substituted benzamide, it is structurally related to compounds known to interact with dopaminergic and serotonergic systems. Clebopride, the parent compound, is recognized as a potent dopamine D2 receptor antagonist and also shows activity at the serotonin 5-HT4 receptor.[1][2] Therefore, this compound, particularly in its radiolabeled form (e.g., [¹⁸F]this compound), serves as an excellent ligand for in vitro binding assays to characterize the affinity and pharmacology of compounds targeting these receptors.[3]

These application notes provide detailed protocols for utilizing this compound in competitive binding assays to determine the binding affinity of test compounds for the dopamine D2 and serotonin 5-HT4 receptors.

Mechanism of Action & Signaling Pathways

This compound's utility in binding assays stems from its interaction with key GPCRs that modulate critical signaling cascades.

Dopamine D2 Receptor (D2R) Signaling: The dopamine D2 receptor primarily couples to the Gi/o family of G proteins.[4] Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit can modulate the activity of downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, typically leading to neuronal inhibition.

Serotonin 5-HT4 Receptor Signaling: The 5-HT4 receptor is coupled to the Gs family of G proteins. Activation of the 5-HT4 receptor by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular responses such as neurotransmitter release and gene expression.

Data Presentation

Binding affinity is typically reported by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). The Ki value represents the affinity of a competing test ligand. A lower Ki value signifies a higher binding affinity. The following table provides examples of binding affinities for clebopride and a related derivative, which can serve as a reference. Researchers should use a similar format to tabulate their results obtained with this compound.

Table 1: Example Binding Affinities for D2 Dopamine Receptor

| Compound | Receptor | Preparation | Kd / Ki (nM) | Reference |

|---|---|---|---|---|

| Clebopride | Dopamine D2 | Canine Brain Striatum | 1.5 (Kd) | |

| Azidoclebopride | Dopamine D2 | Canine Brain Striatum | 21 (Kd) | |

| Test Compound | Dopamine D2 | User-defined | User-determined |

| Test Compound | Serotonin 5-HT4 | User-defined | User-determined | |

Experimental Protocols

The following are generalized protocols for competitive radioligand binding assays. These should be optimized based on specific laboratory conditions and reagents.

Protocol 1: Dopamine D2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive binding assay with a suitable radioligand (e.g., [³H]Spiperone) and this compound as a potential competitor or reference.

Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or prepared from brain tissue (e.g., porcine or rat striatum).

-

Radioligand: [³H]Spiperone or another suitable D2 receptor radioligand.

-

Test Compound: this compound or other novel compounds, serially diluted.

-

Reference Compound: A known D2 antagonist (e.g., unlabeled Spiperone, Haloperidol, or (+)-Butaclamol) for determining non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), scintillation counter, scintillation fluid.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Procedure (per well in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of membrane preparation.

-

Non-specific Binding: Add 50 µL of a high concentration of a reference compound (e.g., 10 µM (+)-butaclamol), 50 µL of radioligand, and 150 µL of membrane preparation.

-

Test Compound Competition: Add 50 µL of the test compound at various concentrations (typically 8-12 concentrations in triplicate), 50 µL of radioligand, and 150 µL of membrane preparation.

-

The final volume in each well should be consistent (e.g., 250 µL). The radioligand concentration should be close to its Kd value.

-

-

Incubation:

-

Incubate the plates with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of the wells through a glass fiber filter mat using a cell harvester.

-

Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mat.

-

Add scintillation cocktail to each filter spot.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] = concentration of the radioligand used in the assay.

-

Kd = dissociation constant of the radioligand for the receptor.

-

-

Protocol 2: Serotonin 5-HT4 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin 5-HT4 receptor.

Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT4 receptor.

-

Radioligand: [³H]GR113808 is a commonly used antagonist radioligand for 5-HT4 receptors.

-

Test Compound: this compound or other novel compounds, serially diluted.

-

Reference Compound: A known 5-HT4 ligand (e.g., unlabeled GR113808 or Serotonin) for determining non-specific binding.

-

Assay Buffer: 50 mM HEPES, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.

-

Equipment: As listed in Protocol 1.

Methodology:

-

Membrane Preparation:

-

Follow the same procedure as described in Protocol 1.

-

-

Assay Procedure (per well):

-

The setup is analogous to the D2 receptor assay.

-

Total Binding: Assay buffer + radioligand ([³H]GR113808) + membrane preparation.

-

Non-specific Binding: High concentration of a reference compound (e.g., 20 µM GR113808) + radioligand + membrane preparation.

-

Test Compound Competition: Test compound dilutions + radioligand + membrane preparation.

-

The concentration of [³H]GR113808 should be near its Kd value (e.g., 0.1-0.2 nM).

-

-

Incubation:

-

Binding to the 5-HT4 receptor is often rapid. An incubation of 30-60 minutes at room temperature or 37°C is typical. This step should be optimized.

-

-

Filtration and Washing:

-

Follow the same procedure as described in Protocol 1.

-

-

Quantification:

-

Follow the same procedure as described in Protocol 1.

-

-

Data Analysis:

-

Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

-

References

- 1. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]

- 3. PET imaging of dopamine D2 receptors with [18F]this compound in monkeys: effects of isoflurane- and ketamine-induced anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Quantitative Analysis of [18F]Fluoroclebopride PET Data: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]Fluoroclebopride ([18F]FCP) is a positron emission tomography (PET) radioligand with high affinity for dopamine D2 and D3 receptors. Its favorable kinetic properties and low variability between studies make it a valuable tool for the in vivo quantification of these receptors in the brain. This document provides detailed application notes and protocols for the quantitative analysis of [18F]this compound PET data, intended to guide researchers in neuroscience and drug development. While human-specific quantitative data for [18F]this compound is not widely published, this guide incorporates general principles and available data from preclinical studies to provide a comprehensive framework for its use.

Data Presentation

The following tables summarize quantitative data for [18F]this compound derived from a study in nonhuman primates. This data can serve as a reference for expected values in preclinical research.

Table 1: In Vivo Kinetic Parameters of [18F]this compound in Nonhuman Primates

| Parameter | Brain Region | Value | Reference |

| Time to Peak Uptake | Basal Ganglia | ~25 min | |

| Clearance Half-Life (t1/2) | Basal Ganglia | 140-164 min | |

| Distribution Volume Ratio (DVR) | Basal Ganglia vs. Cerebellum | 2.48 - 2.50 |

Table 2: Effect of Anesthesia on [18F]this compound Binding in Nonhuman Primates

| Anesthetic Induction | D2/D3 Receptor Binding (DVR) | Conclusion | Reference |

| Isoflurane (~5.0%) | 2.48 | No significant difference in binding. | |

| Ketamine (10 mg/kg) | 2.50 | [18F]FCP is suitable for longitudinal studies under different anesthetic protocols. |

Experimental Protocols

Radiosynthesis of [18F]this compound

The synthesis of [18F]this compound typically involves a nucleophilic substitution reaction with [18F]fluoride. While a specific detailed protocol for [18F]this compound is not publicly available, the following is a general procedure for the radiosynthesis of similar benzamide derivatives.

Objective: To produce [18F]this compound with high radiochemical purity and specific activity.

Materials:

-

Precursor molecule (e.g., a tosylated or halogenated clebopride derivative)

-

[18F]Fluoride produced from a cyclotron

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K2CO3)

-

Anhydrous acetonitrile

-

Solvents for purification (e.g., ethanol, water)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector

Protocol:

-

[18F]Fluoride activation: Trap aqueous [18F]fluoride from the cyclotron target on an anion exchange cartridge. Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

-

Azeotropic drying: Remove water from the [18F]fluoride mixture by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C). Repeat this step to ensure the reaction is anhydrous.

-

Radiolabeling reaction: Dissolve the precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride/K222/K2CO3 complex. Heat the reaction mixture at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 10-20 minutes).

-

Purification:

-

Initial purification: Pass the crude reaction mixture through an SPE cartridge to remove unreacted [18F]fluoride and some impurities.

-

HPLC purification: Purify the eluate from the SPE cartridge using a semi-preparative HPLC system to isolate [18F]this compound from the precursor and other byproducts.

-

-

Formulation: Collect the HPLC fraction containing [18F]this compound, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

-

Quality Control: Perform quality control tests to determine radiochemical purity (by radio-HPLC), specific activity, pH, and sterility before administration.

PET Imaging Acquisition Protocol

This protocol is a general guideline for dynamic brain PET imaging with a D2/D3 receptor radioligand like [18F]this compound.

Objective: To acquire dynamic PET data for the quantitative analysis of [18F]this compound binding in the brain.

Patient/Subject Preparation:

-

Obtain informed consent.

-

Instruct the subject to fast for at least 4-6 hours prior to the scan to ensure stable physiological conditions.

-

Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling (if required for kinetic modeling).

-

Position the subject's head in the PET scanner with a head holder to minimize motion.

-

Perform a low-dose CT or transmission scan for attenuation correction.

Image Acquisition:

-

Injection: Administer a bolus injection of [18F]this compound (e.g., 185-370 MBq or 5-10 mCi) intravenously.

-

Dynamic Scanning: Start dynamic PET data acquisition simultaneously with the injection. A typical scanning sequence might be:

-

12 x 10 seconds

-

8 x 30 seconds

-

9 x 60 seconds

-

10 x 300 seconds

-

Total scan duration: 60-90 minutes.

-

-

Arterial Blood Sampling (for full kinetic modeling):

-

Collect arterial blood samples frequently during the initial rapid phase of tracer uptake (e.g., every 10-15 seconds for the first 2 minutes).

-

Decrease the sampling frequency over the remainder of the scan (e.g., at 3, 4, 5, 10, 15, 20, 30, 45, 60, 75, and 90 minutes).

-

Measure the radioactivity in whole blood and plasma for each sample.

-

Plasma Metabolite Analysis

Objective: To determine the fraction of unmetabolized [18F]this compound in arterial plasma over time, which is essential for accurate kinetic modeling.

Materials:

-

Arterial plasma samples

-

Acetonitrile

-

Water

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector

-

Solid-phase extraction (SPE) cartridges

Protocol:

-

Sample Preparation: For each arterial plasma sample, precipitate the proteins by adding cold acetonitrile. Centrifuge the samples to pellet the proteins.

-

Extraction: Collect the supernatant containing the radiotracer and its metabolites.

-

Analysis:

-

Inject an aliquot of the supernatant into the radio-HPLC system.

-

Application Notes and Protocols for Measuring Dopamine Receptor Occupancy Using [¹⁸F]Fluoroclebopride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroclebopride is a substituted benzamide derivative that acts as a high-affinity antagonist for dopamine D₂/D₃ receptors. When labeled with the positron-emitting radionuclide fluorine-18 ([¹⁸F]), it becomes a valuable radiotracer for in vivo imaging of these receptors using Positron Emission Tomography (PET). This technology allows for the non-invasive quantification and localization of D₂/D₃ receptors in the brain, providing crucial insights into neuropsychiatric disorders and the mechanism of action of novel therapeutics.

These application notes provide detailed protocols for utilizing [¹⁸F]this compound to measure dopamine receptor occupancy, a key pharmacodynamic biomarker in drug development. Receptor occupancy studies are essential for establishing dose-response relationships, optimizing therapeutic dosing, and understanding the neurochemical effects of new drugs targeting the dopaminergic system.

Quantitative Data Summary

| Compound | Receptor | Binding Affinity (K D ) | Reference |

| Clebopride | Dopamine D₂ | 1.5 nM | [1] |

| This compound | Dopamine D₂/D₃ | Not explicitly found in searches |

Note: The affinity of this compound is expected to be in a similar nanomolar range to facilitate its use as a PET radioligand.

Dopamine D₂/D₃ Receptor Signaling Pathway